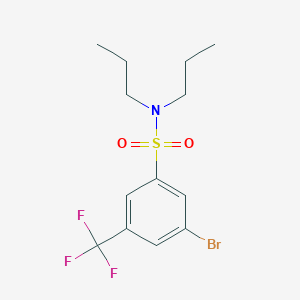

3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrF3NO2S/c1-3-5-18(6-4-2)21(19,20)12-8-10(13(15,16)17)7-11(14)9-12/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJYPGDHDNNWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650464 | |

| Record name | 3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-78-1 | |

| Record name | 3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An Examination of the Physicochemical Profile of 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide: A Technical Overview

For Immediate Release

Shanghai, China – January 18, 2026 – In the landscape of modern drug discovery and development, a thorough understanding of the physical and chemical properties of novel chemical entities is paramount. This technical guide focuses on 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide, a compound of interest within contemporary research spheres. While this molecule is available commercially for research purposes, a comprehensive, publicly available dataset of its experimentally determined physical properties remains notably scarce. This guide, therefore, serves a dual purpose: to consolidate the existing, verified information and to underscore the critical data gaps that need to be addressed by the scientific community.

As a Senior Application Scientist, it is crucial to not only present available data but also to highlight where further investigation is required to build a robust and reliable profile of a compound. The following sections will delve into the known identifiers and structural features of 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide, while also outlining the standard experimental procedures that would be necessary to fully characterize its physical nature.

I. Core Compound Identification and Structural Elucidation

A precise understanding of a molecule's identity is the foundation of all further research. For 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide, the following identifiers have been established:

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₇BrF₃NO₂S | [1][2] |

| Molecular Weight | 388.2 g/mol | [1][2] |

| CAS Number | 957062-78-1 | [1][2] |

| Purity (Typical) | ≥98% | [1][2] |

The structural architecture of this benzenesulfonamide derivative is key to its potential interactions and applications. The presence of a trifluoromethyl group, a bromine atom, and N,N-dipropyl substitution on the sulfonamide nitrogen collectively influence its electronic and steric properties.

II. Known and Predicted Physical Properties: Acknowledging the Data Gap

A critical aspect of this technical guide is the transparent acknowledgment of missing experimental data. While commercial suppliers list the compound for sale, crucial physical properties such as melting point, boiling point, and specific solubility data are not provided.[1] This absence of empirical data necessitates a reliance on predicted values, which, while useful for preliminary assessments, are not a substitute for experimental determination.

It is imperative for researchers utilizing this compound to recognize that computational predictions carry inherent margins of error. The following table highlights the unavailable, yet critical, physical properties:

| Physical Property | Experimental Value | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | Not Available | Not Available | Purity assessment, solid-state stability, formulation development. |

| Boiling Point (°C) | Not Available | Not Available | Purification (distillation), thermal stability. |

| Solubility | Not Available | Not Available | Bioavailability, formulation, assay development. |

| pKa | Not Available | Not Available | Absorption, distribution, metabolism, and excretion (ADME) properties. |

| LogP | Not Available | Not Available | Lipophilicity, membrane permeability. |

The lack of this fundamental data significantly hinders the ability to design robust experimental protocols and to anticipate the compound's behavior in various matrices.

III. Recommended Experimental Protocols for Full Characterization

To address the aforementioned data gaps, a systematic experimental characterization of 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide is essential. The following outlines the standard methodologies that should be employed.

A. Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity and identity.

-

Methodology: Differential Scanning Calorimetry (DSC) is the preferred method for its accuracy and the small sample size required. A sample of the compound would be heated at a controlled rate, and the energy absorbed during the phase transition from solid to liquid would be measured.

B. Spectroscopic Analysis

Spectroscopic techniques are vital for confirming the chemical structure of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the connectivity of atoms and the purity of the sample.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the S=O stretches of the sulfonamide.

-

Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern, further confirming the structure.

IV. Synthesis Pathway Considerations

Understanding the synthesis of 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide can provide insights into potential impurities and handling considerations. A plausible synthetic route involves the reaction of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with di-n-propylamine. The purity of the starting materials and the reaction conditions would directly impact the purity of the final product.

V. Conclusion and Future Outlook

3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide is a compound with potential utility in various research and development settings. However, the significant lack of publicly available, experimentally determined physical property data presents a considerable challenge to its effective and reliable use. This technical guide has summarized the known information and, more importantly, has highlighted the critical need for comprehensive experimental characterization. It is strongly recommended that researchers intending to work with this compound undertake a thorough in-house determination of its key physical properties to ensure the accuracy and reproducibility of their work. The scientific community would greatly benefit from the publication of such data to build a more complete and reliable profile of this molecule.

References

- At present, a comprehensive datasheet with experimentally determined physical properties for 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide is not available in the cited public domain sources. The information provided is based on data from chemical suppliers, which is often limited to basic identifiers.

Sources

3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide chemical structure

An In-depth Technical Guide to 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide: Synthesis, Characterization, and Application in Modern Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide, a key building block in contemporary medicinal chemistry, particularly in the development of protein degraders. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol with an emphasis on the rationale behind procedural choices, and elucidate its strategic application in drug discovery. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile molecule in their programs.

Physicochemical Properties and Structural Identification

3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide is a strategically functionalized aromatic compound designed for synthetic elaboration. Its identity and core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 957062-78-1 | [1][2] |

| Molecular Formula | C₁₃H₁₇BrF₃NO₂S | [1] |

| Molecular Weight | 388.24 g/mol | [3] |

| Predicted Boiling Point | 390.9 ± 52.0 °C | [3] |

| Predicted Density | 1.434 ± 0.06 g/cm³ | [3] |

| Storage Conditions | Room Temperature, under inert atmosphere | [1][4] |

| Classification | Protein Degrader Building Block | [1][4] |

The molecule's structure incorporates three key features critical for its utility:

-

A bromine atom, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions.

-

A trifluoromethyl (CF₃) group , which enhances metabolic stability and modulates lipophilicity.

-

A disubstituted sulfonamide , a common pharmacophore that provides a stable, three-dimensional vector for molecular extension.

Caption: Retrosynthetic analysis of the target compound.

Key Precursor: 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride

The success of the synthesis hinges on the quality of the electrophile, 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS: 351003-46-8). [5][6][7]This precursor is a moisture-sensitive liquid and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis to the corresponding sulfonic acid, which would fail to react. [6]

| Precursor Property | Value | Source(s) |

|---|---|---|

| CAS Number | 351003-46-8 | [7] |

| Molecular Formula | C₇H₃BrClF₃O₂S | [8] |

| Molecular Weight | 323.51 g/mol | [7][8] |

| Boiling Point | 217-218 °C | [6][7] |

| Density | 1.835 g/mL at 25 °C | [6][7]|

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes the scientific rationale to ensure reproducibility and understanding.

Objective: To synthesize 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide with high purity (>98%).

Materials:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Eq. |

| 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride | 351003-46-8 | 323.51 | 10.0 g | 1.0 |

| N,N-dipropylamine | 142-84-7 | 101.19 | 3.44 g (4.7 mL) | 1.1 |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.44 g (4.7 mL) | 1.1 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (10.0 g, 30.9 mmol).

-

Rationale: An inert atmosphere is critical to prevent hydrolysis of the sulfonyl chloride.

-

-

Solvent Addition: Add anhydrous dichloromethane (100 mL) to dissolve the sulfonyl chloride. Cool the solution to 0 °C using an ice-water bath.

-

Rationale: DCM is an excellent, non-reactive solvent for this transformation. Cooling the reaction controls the exothermicity upon addition of the amines.

-

-

Amine Addition: In a separate flask, premix N,N-dipropylamine (3.44 g, 33.9 mmol, 1.1 eq) and triethylamine (3.44 g, 33.9 mmol, 1.1 eq). Add this amine solution dropwise to the stirred sulfonyl chloride solution over 15 minutes.

-

Rationale: Dipropylamine is the nucleophile. Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the dipropylamine nucleophile. Using a slight excess (1.1 eq) of both ensures the complete consumption of the limiting sulfonyl chloride.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Rationale: The reaction is typically complete within a few hours at room temperature. TLC provides a simple, qualitative check for completion.

-

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

-

Rationale: The HCl wash removes excess amines (both dipropylamine and triethylamine). The NaHCO₃ wash removes any residual acidic species. The brine wash begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Rationale: Complete removal of water is necessary before purification.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%).

-

Rationale: Chromatography separates the desired product from non-polar impurities and any baseline material, yielding the final product with high purity.

-

-

Final Product: Combine the pure fractions and concentrate under reduced pressure to afford 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide as a solid or viscous oil. Dry under high vacuum.

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Commercial suppliers often provide access to this data. [2]

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to the aromatic protons (typically in the 7.5-8.0 ppm region), and the aliphatic protons of the two n-propyl groups (triplet, sextet, triplet pattern between ~0.8-3.2 ppm). |

| ¹³C NMR | Signals for the aromatic carbons (including those attached to Br, S, and CF₃), the CF₃ carbon (a quartet due to C-F coupling), and the three distinct carbons of the n-propyl chains. |

| Mass Spec (MS) | The calculated exact mass is 387.0115. An ESI-MS spectrum should show a protonated molecular ion [M+H]⁺ at m/z ≈ 388, with a characteristic isotopic pattern for the single bromine atom (¹:¹ ratio for M and M+2). |

| HPLC | Purity should be ≥98% as determined by peak area integration. |

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its capacity as a versatile intermediate for constructing more complex molecules, particularly within the field of targeted protein degradation.

Utility in Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety is a prime handle for C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for this transformation. [9][10][11]This reaction enables the covalent linking of the sulfonamide scaffold to another molecular fragment, such as a warhead that binds to a protein of interest or a linker element.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Choice:

-

Catalyst Choice: A Pd(0) source like Pd(PPh₃)₄ is often used directly. Alternatively, a Pd(II) precatalyst with a phosphine ligand can be employed. The choice of ligand is critical and can be screened to optimize yield for challenging substrates.

-

Base Selection: The base (e.g., Na₂CO₃, K₃PO₄) is essential for the transmetalation step of the catalytic cycle. Its strength and solubility can significantly impact reaction rates.

-

Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is common, as it facilitates the dissolution of both the organic and inorganic reagents.

Conclusion

3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide is more than a simple chemical; it is an enabling tool for advanced drug discovery. Its well-defined structure provides three distinct points for chemical modification, while its synthesis is straightforward and scalable. The strategic placement of the bromine atom, in particular, unlocks access to a vast chemical space through robust cross-coupling chemistry, solidifying its role as a high-value building block for the synthesis of next-generation therapeutics.

References

- Kazakova, A. N., & Vasilyev, A. V. (2017). Trifluoromethanesulfonic acid in organic synthesis. Russian Journal of Organic Chemistry, 53(4), 485–509.

- BLDpharm. (n.d.). 957062-78-1|3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide.

- ChemicalBook. (n.d.). 3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide.

- Labsolu. (n.d.). N,N-Dipropyl 3-bromo-5-trifluoromethylbenzenesulfonamide.

- Parchem. (n.d.). N, N-Dipropyl 3-bromo-5-trifluoromethylbenzenesulfonamide, min 98%.

- Apollo Scientific. (n.d.). 3-Bromo-5-(trifluoromethyl)benzenesulphonyl chloride. CymitQuimica.

- Oakwood Chemical. (n.d.). 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride.

- Sigma-Aldrich. (n.d.). 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride 97%.

- ChemicalBook. (n.d.). 3-BROMO-5-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE.

- Wu, J., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(21), 7314–7320*.

- Blais, C., et al. (2015). Pd-catalyzed Suzuki-Miyaura cross-coupling reactions between sulfamates and potassium Boc-protected aminomethyltrifluoroborates. Organic Letters, 17(15), 3754–3757.

- Bandgar, B. P., & Bettigeri, S. V. (2004). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(14), 2341–2344.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 957062-78-1|3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide|BLD Pharm [bldpharm.com]

- 3. 3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide CAS#: 957062-78-1 [m.chemicalbook.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride [oakwoodchemical.com]

- 6. 3-BROMO-5-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE CAS#: 351003-46-8 [amp.chemicalbook.com]

- 7. 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride 97 351003-46-8 [sigmaaldrich.com]

- 8. 3-Bromo-5-(trifluoromethyl)benzenesulphonyl chloride [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide: A Potential Scaffold for Targeted Protein Degradation

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide (CAS Number: 957062-78-1), a compound of interest in the field of targeted protein degradation. While direct biological activity of this molecule has not been extensively reported in peer-reviewed literature, its chemical structure and classification as a "Protein Degrader Building Block" by commercial suppliers strongly suggest its utility in the synthesis of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document will delve into the hypothetical, yet scientifically grounded, application of this compound as a synthetic intermediate for creating molecules that hijack the ubiquitin-proteasome system to eliminate disease-causing proteins. We will explore its potential role in the design of ligands for the E3 ubiquitin ligase Cereblon (CRBN), provide detailed hypothetical synthetic protocols, and outline the necessary experimental workflows for the validation of resulting protein degraders.

Introduction to Targeted Protein Degradation and the Role of E3 Ligase Ligands

Targeted protein degradation has emerged as a revolutionary therapeutic modality in drug discovery.[1] Unlike traditional inhibitors that block the function of a target protein, this approach utilizes the cell's own protein disposal machinery to eliminate the entire protein.[2] This is achieved through the use of bifunctional molecules, most notably PROTACs, which consist of a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a flexible linker.[3]

The PROTAC molecule facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[4] This catalytic process offers several advantages over conventional inhibition, including the potential to target proteins previously considered "undruggable".[1]

A critical component of any PROTAC is the E3 ligase ligand. Among the over 600 E3 ligases in the human genome, Cereblon (CRBN) has been one of the most successfully exploited for this purpose.[3][5] Ligands for CRBN are often derived from thalidomide and its analogs, known as immunomodulatory drugs (IMiDs).[6][7][8] The development of novel, synthetically accessible building blocks that can be elaborated into CRBN ligands is therefore of significant interest to the field.

Physicochemical Properties of 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide

A foundational understanding of the physicochemical properties of this building block is essential for its strategic incorporation into larger, more complex molecules like PROTACs.

| Property | Value | Source |

| CAS Number | 957062-78-1 | [9] |

| Molecular Formula | C13H17BrF3NO2S | [9] |

| Molecular Weight | 388.2 g/mol | [9] |

| Appearance | White to off-white solid (typical) | |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | |

| Key Structural Features | - 3-bromo-5-(trifluoromethyl)benzenesulfonamide core- N,N-dipropyl substitution on the sulfonamide- Bromine atom as a key synthetic handle |

Hypothetical Application in the Synthesis of Cereblon-Recruiting PROTACs

The structure of 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide lends itself to a plausible role as a precursor for novel CRBN ligands. The substituted benzenesulfonamide motif is a common scaffold in medicinal chemistry, and the bromine atom provides a versatile point for chemical modification, a crucial feature for a "building block".

Rationale for Synthetic Elaboration

The primary synthetic utility of the bromine atom on the aromatic ring is its ability to participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This would allow for the attachment of a linker, which would then be connected to a ligand for a protein of interest.

The N,N-dipropyl groups on the sulfonamide may contribute to favorable pharmacokinetic properties, such as cell permeability and metabolic stability, in the final PROTAC molecule. The trifluoromethyl group can enhance binding affinity and also improve metabolic stability.

Proposed Synthetic Workflow for PROTAC Assembly

The following diagram illustrates a hypothetical workflow for the synthesis of a PROTAC using 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide as a starting material.

Caption: Hypothetical workflow for PROTAC synthesis.

Detailed Hypothetical Synthetic Protocol

Objective: To synthesize a hypothetical PROTAC targeting a protein of interest (POI) by coupling a POI ligand to a linker attached to the 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide scaffold.

Step 1: Introduction of a Linker with a Terminal Functional Group via Suzuki Coupling

-

To a solution of 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water) is added a boronic acid or ester linker precursor (e.g., a PEG linker with a terminal alkyne or azide) (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4) (0.05 eq), and a base (e.g., K2CO3 or Cs2CO3) (3.0 eq).

-

The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the functionalized CRBN ligand precursor.

Step 2: Conjugation of the POI Ligand via Click Chemistry

-

To a solution of the alkyne-functionalized CRBN ligand precursor from Step 1 (1.0 eq) and an azide-functionalized POI ligand (1.1 eq) in a solvent mixture (e.g., t-BuOH/water) is added a copper(I) catalyst, typically generated in situ from CuSO4·5H2O (0.1 eq) and sodium ascorbate (0.2 eq).

-

The reaction is stirred at room temperature for 12-24 hours.

-

Reaction progress is monitored by LC-MS.

-

Upon completion, the reaction mixture is diluted with water and extracted with an appropriate organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The final PROTAC is purified by preparative HPLC to yield the desired product.

Experimental Validation of a Hypothetical PROTAC

The synthesis of the final PROTAC molecule is only the first step. A rigorous series of in vitro and in vivo experiments are required to validate its function.

In Vitro Validation Workflow

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Degrader Building Blocks for Targeted Protein Degradation [sigmaaldrich.com]

- 3. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cereblon ligands and functionalized intermediates - Enamine [enamine.net]

- 6. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]

- 7. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic and Synthetic Guide to 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide, a compound of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra, this guide presents a robust, predicted spectroscopic profile based on established principles and data from analogous structures. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its synthesis and spectral features to facilitate its identification, characterization, and application in research settings.

Introduction and Significance

3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry renowned for a wide range of biological activities. The presence of a trifluoromethyl group can significantly enhance metabolic stability and lipophilicity, while the bromine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions. The N,N-dipropyl substitution on the sulfonamide nitrogen influences the compound's solubility and pharmacokinetic properties. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification and quality control in synthetic applications.

Synthesis of 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide

The synthesis of the title compound is most practicably achieved through the reaction of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with di-n-propylamine. This is a standard method for the formation of N,N-disubstituted sulfonamides.

Synthetic Workflow

Caption: Synthetic route to the target compound.

Experimental Protocol

-

Reaction Setup: To a solution of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, add triethylamine (1.2 eq) as a base.

-

Addition of Amine: Slowly add di-n-propylamine (1.1 eq) to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide.[1][2][3]

Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide.

Molecular Structure and Atom Numbering

Caption: Structure with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.05 | s | 1H | H-2 |

| 7.98 | s | 1H | H-6 |

| 7.80 | s | 1H | H-4 |

| 3.15 | t, J = 7.5 Hz | 4H | H-1', H-1'' |

| 1.60 | sext, J = 7.5 Hz | 4H | H-2', H-2'' |

| 0.90 | t, J = 7.5 Hz | 6H | H-3', H-3'' |

Interpretation:

The ¹H NMR spectrum is predicted to show three signals in the aromatic region corresponding to the three protons on the benzene ring. The deshielding effect of the sulfonyl group and the trifluoromethyl group, along with the bromine atom, will cause these protons to appear at relatively high chemical shifts. The protons of the two n-propyl groups are expected to show a characteristic triplet-sextet-triplet pattern. The methylene protons adjacent to the nitrogen (H-1' and H-1'') are deshielded by the sulfonamide group and are predicted to appear as a triplet around 3.15 ppm. The methylene protons at the 2-position of the propyl chains (H-2' and H-2'') will appear as a sextet around 1.60 ppm, and the terminal methyl protons (H-3' and H-3'') will appear as a triplet around 0.90 ppm.[4][5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 142.5 | C-1 |

| 135.0 | C-5 |

| 132.8 (q, JC-F ≈ 34 Hz) | C-3 |

| 130.5 | C-6 |

| 125.0 | C-2 |

| 123.0 (q, JC-F ≈ 273 Hz) | CF₃ |

| 122.5 | C-4 |

| 50.0 | C-1', C-1'' |

| 22.0 | C-2', C-2'' |

| 11.0 | C-3', C-3'' |

Interpretation:

The ¹³C NMR spectrum will be characterized by signals for the aromatic carbons, the trifluoromethyl carbon, and the carbons of the n-propyl groups. The carbon attached to the sulfur atom (C-1) is expected at a downfield chemical shift. The carbon bearing the trifluoromethyl group (C-5) and the carbon attached to the bromine (C-3) will also be significantly shifted. The trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant. The carbons of the n-propyl groups will appear in the aliphatic region of the spectrum.[6][7][8]

Mass Spectrometry (MS)

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 387/389 | 40/40 | [M]⁺ (isotopic pattern for Br) |

| 358/360 | 10/10 | [M - C₂H₅]⁺ |

| 344/346 | 5/5 | [M - C₃H₇]⁺ |

| 288/290 | 100/100 | [M - N(C₃H₇)₂]⁺ |

| 207 | 30 | [C₆H₃(Br)SO₂]⁺ |

| 145 | 25 | [C₆H₄CF₃]⁺ |

Interpretation:

The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) with a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) at m/z 387 and 389. Key fragmentation pathways would involve the loss of fragments from the N,N-dipropyl group, such as ethyl and propyl radicals. A major fragmentation would be the cleavage of the S-N bond, leading to the formation of the stable 3-bromo-5-(trifluoromethyl)benzenesulfonyl cation at m/z 288/290, which is expected to be the base peak.

Infrared (IR) Spectroscopy

Predicted IR Data (KBr Pellet or Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | Aromatic C-H stretch |

| 2970-2850 | Medium | Aliphatic C-H stretch |

| 1350-1320 | Strong | Asymmetric SO₂ stretch |

| 1180-1160 | Strong | Symmetric SO₂ stretch |

| 1300-1100 | Strong | C-F stretch |

| 1100-1000 | Medium | S-N stretch |

| 800-600 | Medium-Strong | C-Br stretch, Aromatic C-H bend |

Interpretation:

The IR spectrum will be dominated by strong absorption bands corresponding to the sulfonyl group. The asymmetric and symmetric SO₂ stretching vibrations are expected to appear around 1350-1320 cm⁻¹ and 1180-1160 cm⁻¹, respectively. Strong absorptions due to the C-F stretching of the trifluoromethyl group will be observed in the 1300-1100 cm⁻¹ region. The spectrum will also show characteristic peaks for aromatic and aliphatic C-H stretching, as well as a band for the S-N bond.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic and synthetic overview of 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide. The presented data and interpretations are based on sound chemical principles and analysis of related structures, offering a valuable resource for the identification and characterization of this compound. The outlined synthetic protocol provides a practical starting point for its preparation. It is anticipated that this guide will aid researchers in their efforts to synthesize and utilize this and similar molecules in the pursuit of new therapeutic agents.

References

-

NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. HNMR Novice Level, Spectrum 8. Available from: [Link]

-

NeurIPS. Prefix-Tree Decoding for Predicting Mass Spectra from Molecules. Available from: [Link]

-

Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available from: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available from: [Link]

-

Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review. Available from: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

-

Organic Syntheses. Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride. Available from: [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. Approximating Proton NMR Chemical Shifts in More Complex Cases. Available from: [Link]

-

AIP Publishing. NMR Spectra of Propyl Derivatives. Available from: [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

-

ResearchGate. 1H-NMR spectrum of 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea (TU) in CDCl3 (500 MHz). Available from: [Link]

-

Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Available from: [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. Available from: [Link]

-

National Center for Biotechnology Information. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available from: [Link]

-

SpectraBase. 3-Bromo-1,1,1-trifluoroacetone - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Cheminfo.org. IR spectra prediction. Available from: [Link]

-

SpectraBase. 3-bromo-N-(3-phenylpropyl)benzamide - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Cheminfo.org. Predict 1H NMR spectra. Available from: [Link]

-

NMRium. Predict. Available from: [Link]

-

NMRium. Predict. Available from: [Link]

-

NMRium. Predict. Available from: [Link]

-

SpectraBase. Benzamide, N-(3-methylphenyl)-3-bromo- - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. hnl8_sln [ursula.chem.yale.edu]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. magritek.com [magritek.com]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of any new chemical entity is critically dependent on a thorough understanding of its physicochemical properties, with aqueous solubility being a paramount parameter. This guide provides a comprehensive technical overview of the anticipated solubility profile of 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide (CAS No. 957062-78-1). While specific experimental data for this compound is not publicly available, this document synthesizes established principles of medicinal chemistry and pharmaceutical sciences to construct a predictive and strategic framework for its solubility assessment. We will delve into the structural components of the molecule, predicting their influence on solubility, and outline a rigorous, multi-faceted experimental approach to fully characterize its solubility in aqueous, organic, and biorelevant media. This guide is intended to serve as a foundational resource for researchers initiating work with this compound, enabling a proactive and scientifically grounded approach to formulation and development.

Introduction: Deconstructing the Molecule for Solubility Insights

3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide is a substituted aromatic sulfonamide. Its structure, presented in Figure 1, contains several key functional groups that will dictate its solubility behavior.

-

Benzenesulfonamide Core: The benzenesulfonamide group is a common scaffold in medicinal chemistry. Generally, benzenesulfonamides exhibit low intrinsic aqueous solubility due to the hydrophobic nature of the benzene ring.[1] The sulfonamide moiety itself can participate in hydrogen bonding, but its overall contribution to aqueous solubility is often offset by the lipophilic aryl group. The acidity of the sulfonamide proton can lead to pH-dependent solubility, with increased solubility in alkaline conditions due to salt formation.[1][2]

-

Trifluoromethyl Group (-CF3): The trifluoromethyl group is a strong electron-withdrawing group known to significantly impact a molecule's physicochemical properties.[3][4] It generally increases lipophilicity, which would be expected to decrease aqueous solubility.[4][5] The high electronegativity of the fluorine atoms can also influence the electronic distribution of the entire molecule.[4]

-

Bromo Group (-Br): The bromo substituent further contributes to the lipophilicity of the aromatic ring, likely leading to a further reduction in water solubility.

-

N,N-dipropyl Group: The two propyl chains on the sulfonamide nitrogen are bulky and non-polar, significantly increasing the lipophilicity of the molecule and sterically hindering potential hydrogen bonding involving the sulfonamide oxygen atoms. This feature is anticipated to be a major contributor to poor aqueous solubility.

Based on this structural analysis, 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide is predicted to be a poorly water-soluble, lipophilic compound. A comprehensive experimental investigation is therefore essential to quantify its solubility and identify strategies for its formulation.

Predictive Analysis of Physicochemical Properties

While experimental determination is the gold standard, computational tools can provide valuable initial estimates of a compound's properties, guiding experimental design.[6][7][8]

| Property | Predicted Value/Range | Implication for Solubility |

| Molecular Weight | 388.24 g/mol [9][10] | Within the range typical for drug-like molecules. |

| logP (Octanol-Water Partition Coefficient) | High (Estimated > 4) | Indicates high lipophilicity and likely low aqueous solubility. |

| pKa | Weakly acidic | The sulfonamide proton may allow for pH-dependent solubility, with increased solubility at higher pH. |

| Melting Point | Not available | A high melting point would suggest strong crystal lattice energy, which can negatively impact solubility.[11] |

These are estimated values based on the chemical structure and should be confirmed experimentally.

A Strategic Framework for Experimental Solubility Determination

A multi-tiered approach is recommended to build a comprehensive solubility profile, starting with high-throughput screening methods and progressing to more detailed, equilibrium-based studies.

Tier 1: Kinetic Solubility Assessment

Kinetic solubility assays are rapid, high-throughput methods ideal for early-stage discovery to quickly assess a compound's tendency to precipitate from a solution.[12][13][14]

Experimental Protocol: Turbidimetric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate format.

-

Aqueous Dilution: Add a standardized aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, causing the compound to precipitate if its solubility limit is exceeded.

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).[13]

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.

Causality Behind Experimental Choices:

-

DMSO as the initial solvent: Its strong solvating power ensures the compound is fully dissolved before introduction to the aqueous phase.[15]

-

Turbidimetry: This method provides a rapid and direct measure of precipitation.[16]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 9. calpaclab.com [calpaclab.com]

- 10. 3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide CAS#: 957062-78-1 [m.chemicalbook.com]

- 11. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. pharmatutor.org [pharmatutor.org]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

Unveiling the Potential of 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide: A Technical Guide to its Hypothesized Mechanism of Action as a PROTAC Linker Element

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide is a commercially available chemical entity categorized as a "Protein Degrader Building Block." While its specific biological activity and mechanism of action have not been extensively characterized in publicly available literature, its chemical structure suggests a compelling potential role as a versatile linker in the rapidly advancing field of targeted protein degradation. This technical guide puts forth the central hypothesis that this compound is designed to function as a core component of Proteolysis Targeting Chimeras (PROTACs). We will dissect the chemical attributes that support this hypothesis, propose a strategic framework for its incorporation into novel PROTACs, and provide detailed, actionable experimental protocols to rigorously validate its hypothesized mechanism of action. This document is intended to serve as a comprehensive resource for researchers aiming to leverage this building block in the design and development of next-generation protein degraders.

Introduction: The Rise of Targeted Protein Degradation and the Crucial Role of Linkers

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" with traditional small molecule inhibitors. At the forefront of this field are PROTACs, heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate proteins of interest (POIs).

A PROTAC's efficacy is critically dependent on the synergistic interplay of its three components: a warhead that binds the POI, an E3 ligase-recruiting ligand, and the linker that tethers them. The linker is far from a passive spacer; its length, rigidity, composition, and attachment points dictate the geometry of the ternary complex formed between the POI and the E3 ligase, a crucial factor for efficient ubiquitination and subsequent degradation.[1][2][3]

The subject of this guide, 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide, presents a unique combination of chemical features that make it an attractive candidate for a PROTAC linker. The presence of a reactive bromine handle, a sulfonamide moiety, and lipophilic N,N-dipropyl groups, all on a metabolically stable trifluoromethyl-substituted benzene ring, offers a versatile platform for the synthesis of diverse PROTAC libraries.

The Core Hypothesis: A PROTAC Linker in Disguise

We hypothesize that 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide is designed to serve as a bifunctional linker element for the construction of PROTACs.

This hypothesis is supported by the following key structural attributes:

-

Orthogonal Functionalization Sites: The aryl bromide provides a handle for introducing a POI-binding ligand via robust and well-established cross-coupling chemistries (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The sulfonamide nitrogen offers a potential attachment point for an E3 ligase ligand, either directly or after chemical modification.

-

Tunable Physicochemical Properties: The trifluoromethyl group is a well-known bioisostere for a methyl group but with significantly different electronic properties. It often enhances metabolic stability, binding affinity, and cell permeability. The N,N-dipropyl groups contribute to the overall lipophilicity of the linker, a parameter that can be fine-tuned to optimize the druglike properties of the final PROTAC.

-

Conformational Influence: The benzenesulfonamide core imparts a degree of rigidity to the linker, which can be advantageous in pre-organizing the binding elements for effective ternary complex formation. The propyl chains introduce a level of conformational flexibility, allowing for adjustments in the relative orientation of the POI and E3 ligase.

The following diagram illustrates the hypothesized role of 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide in a PROTAC construct.

Figure 1: Hypothesized role of the compound as a PROTAC linker.

Proposed Synthetic Strategy and Experimental Validation Workflow

To test our hypothesis, we propose a comprehensive workflow encompassing chemical synthesis, biochemical and cellular assays, and proteomics.

Phase 1: PROTAC Synthesis

The initial step is to synthesize a proof-of-concept PROTAC using 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide as the linker. For this, we will select a well-validated POI and E3 ligase system. A common choice is the Bromodomain and Extra-Terminal (BET) family protein BRD4 as the POI, and Cereblon (CRBN) or Von Hippel-Lindau (VHL) as the E3 ligase.

Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC

-

Attachment of the POI Ligand:

-

Start with a known BRD4 ligand containing a suitable functional group for cross-coupling, for example, a boronic acid or ester derivative of JQ1.

-

Perform a Suzuki cross-coupling reaction between the JQ1-boronic ester and 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).

-

Purify the resulting intermediate by column chromatography.

-

-

Functionalization of the Sulfonamide and Attachment of the E3 Ligand:

-

This step may require modification of the N,N-dipropyl groups. One approach is N-dealkylation, followed by coupling with an E3 ligase ligand.

-

Alternatively, a more direct approach could involve synthesizing an analogue of the title compound with a more readily functionalizable group at the sulfonamide nitrogen.

-

For this example, let's assume a synthetic route where one of the propyl groups is replaced with a functionalized linker arm during the initial synthesis of the benzenesulfonamide.

-

Couple the functionalized sulfonamide intermediate with a CRBN ligand, such as pomalidomide, bearing a suitable reactive group (e.g., an amine or an alkyne for click chemistry).

-

Purify the final PROTAC molecule by preparative HPLC and confirm its structure by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

-

The following diagram outlines this synthetic workflow.

Figure 2: Proposed synthetic workflow for a BRD4-targeting PROTAC.

Phase 2: In Vitro Validation

Once the PROTAC is synthesized, a series of in vitro assays are required to confirm its mechanism of action.

Table 1: In Vitro Experimental Plan

| Experiment | Purpose | Expected Outcome |

| Binding Assays | To confirm that the PROTAC retains binding affinity for both the POI (BRD4) and the E3 ligase (CRBN). Techniques: Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). | Measurable binding constants (KD) for both BRD4 and CRBN, ideally in the nanomolar to low micromolar range. |

| Ternary Complex Formation Assay | To demonstrate that the PROTAC can simultaneously bind to BRD4 and CRBN to form a stable ternary complex. Technique: Fluorescence Polarization (FP) or Time-Resolved Fluorescence Energy Transfer (TR-FRET). | A concentration-dependent increase in the signal, indicating the formation of the BRD4-PROTAC-CRBN complex. |

| In Vitro Ubiquitination Assay | To show that the formation of the ternary complex leads to the ubiquitination of BRD4. This is a cell-free assay containing purified BRD4, CRBN, E1, E2, ubiquitin, and ATP. | Detection of poly-ubiquitinated BRD4 by Western blotting, which should be dependent on the presence of the PROTAC and all components of the ubiquitin machinery. |

Phase 3: Cellular and Proteomic Validation

The ultimate validation of the PROTAC's mechanism of action comes from cellular and proteomic studies.

Experimental Protocol: Cellular Degradation and Proteomic Selectivity

-

Cellular Degradation Assay:

-

Treat a relevant human cell line (e.g., HEK293T or a cancer cell line expressing high levels of BRD4) with increasing concentrations of the synthesized PROTAC.

-

After a defined incubation period (e.g., 24 hours), lyse the cells and perform Western blotting to detect the levels of BRD4.

-

A concentration-dependent decrease in BRD4 protein levels would indicate successful degradation.

-

Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

-

-

Proteome-wide Selectivity Analysis:

-

To ensure that the PROTAC is selective for BRD4 and does not cause widespread off-target protein degradation, perform a proteomic analysis.

-

Treat cells with the PROTAC at a concentration close to its DC₅₀.

-

Lyse the cells, digest the proteins into peptides, and analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Quantify the changes in protein abundance across the entire proteome.

-

The desired outcome is a significant and selective reduction in the abundance of BRD4 and other BET family members, with minimal changes to other proteins.

-

The following diagram illustrates the overall validation workflow.

Figure 3: Comprehensive workflow for validating the hypothesized mechanism.

Conclusion and Future Directions

This technical guide has presented a well-founded hypothesis for the mechanism of action of 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide as a versatile linker for the construction of PROTACs. The proposed synthetic and experimental workflows provide a clear and actionable path for researchers to validate this hypothesis and to leverage this building block in their own drug discovery programs.

The modular nature of the proposed synthetic strategy allows for the creation of a library of PROTACs with varying linker lengths and attachment points, enabling a systematic exploration of the structure-activity relationship and the optimization of degradation efficiency. Furthermore, by swapping the POI and E3 ligase ligands, this linker can be adapted to target a wide range of proteins for degradation, opening up new therapeutic avenues.

The journey from a chemical building block to a clinically viable therapeutic is long and challenging. However, by starting with a solid, testable hypothesis and employing a rigorous and systematic experimental approach, the full potential of novel chemical entities like 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide can be unlocked.

References

- Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.

- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-targeting chimeras (PROTACs) as therapeutic agents. Cell, 181(1), 102-114.

- Crews, C. M. (2017). Targeted protein degradation: from chemical biology to drug discovery. Cell Chemical Biology, 24(9), 1115-1127.

-

Troup, R. I., et al. (2020). Current Strategies for the Design of PROTAC Linkers: a critical review. Exploratory Targeted Antitumor Therapy, 1(5), 273-312. [Link]

- Cyrus, K., et al. (2011). Impact of linker length and rigidity on the potency of estrogen receptor α-targeting PROTACs. Molecular Pharmaceutics, 8(5), 1880-1888.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 26985672, 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

-

Characteristic roadmap of linker governs the rational design of PROTACs. (2024). Signal Transduction and Targeted Therapy, 9(1), 1-20. [Link]

Sources

A Strategic Guide to Unveiling the Therapeutic Targets of 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide

Abstract

This technical guide outlines a comprehensive, multi-pronged strategy for the identification and validation of potential therapeutic targets for the novel compound, 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide. While specific biological data for this compound is not yet publicly available, its structural features—a benzenesulfonamide core, a trifluoromethyl group, and N,N-dipropyl substitution—provide a strong foundation for a rational, hypothesis-driven approach to target discovery. This document is intended for researchers, scientists, and drug development professionals, providing a roadmap from initial in silico predictions to rigorous experimental validation. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure scientific integrity.

Introduction: Decoding the Therapeutic Potential of a Novel Benzenesulfonamide

The compound 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide is a synthetic organic molecule featuring a benzenesulfonamide scaffold. This scaffold is a cornerstone in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, anticancer, and antiviral agents.[1][2][3][4] The sulfonamide moiety is a key pharmacophore, often involved in critical binding interactions with biological targets, such as coordinating with metal ions in enzyme active sites.[5][6][7]

Two other key structural features inform our strategic approach:

-

The Trifluoromethyl (-CF3) Group: This group is a powerful modulator of physicochemical and biological properties in drug design.[8][9] Its strong electron-withdrawing nature can alter the pKa of adjacent functional groups, while its lipophilicity can enhance membrane permeability and metabolic stability.[8][10] The presence of a -CF3 group often leads to improved potency and selectivity for a given biological target.[8][10]

-

N,N-dipropyl Substitution: The dipropylamino group significantly increases the lipophilicity and steric bulk of the molecule, which will influence its binding to potential targets. This feature may favor interactions with hydrophobic pockets in proteins.

Given that this molecule is commercially available as a "Protein Degrader Building Block,"[11][12][13] its intended use is likely as a component in the synthesis of more complex molecules like Proteolysis Targeting Chimeras (PROTACs). However, understanding the intrinsic biological activity and potential targets of this foundational scaffold is crucial for designing effective and specific therapeutic agents. This guide, therefore, presents a systematic workflow to deorphanize this compound.

Phase I: In Silico Target Prediction and Hypothesis Generation

The initial phase of target discovery for a novel compound should be a cost-effective and rapid computational screening to generate a tractable list of potential targets.[14][15][16][17] This approach narrows the experimental search space and allows for the formulation of initial hypotheses.

Ligand-Based Virtual Screening

This method leverages the principle that structurally similar molecules often have similar biological activities. We will screen large databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with structural similarity to 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide. The known targets of these similar compounds become our initial list of potential targets.

Structure-Based Virtual Screening (Molecular Docking)

Should the ligand-based approach yield a limited number of high-confidence targets, or to expand our search, we can employ molecular docking. This involves computationally "docking" our compound into the three-dimensional structures of a wide array of known drug targets (e.g., kinases, proteases, GPCRs) from the Protein Data Bank (PDB). The goal is to predict the binding affinity and pose of our compound within the active or allosteric sites of these proteins.[18] Given the prevalence of sulfonamides as enzyme inhibitors, a focused docking screen against metalloenzymes, particularly carbonic anhydrases, would be a logical starting point.[7][19]

}

Figure 1: In Silico Target Prediction Workflow.Phase II: Experimental Target Discovery via High-Throughput Screening

The hypotheses generated from in silico work must be validated experimentally. High-throughput screening (HTS) is the cornerstone of this effort, enabling the rapid testing of our compound against a vast number of biological targets.[20][21][22][23]

Biochemical (Target-Based) HTS

This approach involves testing the compound directly against a panel of purified proteins, typically enzymes.[21]

-

Rationale: Given the chemical precedent for sulfonamides as enzyme inhibitors, a broad panel of enzyme activity assays (e.g., kinases, proteases, phosphatases, and especially carbonic anhydrases) is a high-priority screen.

-

Advantages: This method is direct, quantitative, and provides immediate information about a specific molecular interaction.

-

Limitations: It will not identify targets that are part of a larger complex or require a cellular environment for activity.

Cell-Based (Phenotypic) HTS

In parallel, phenotypic screening assesses the effect of the compound on whole cells.[24][25][26][27][28] This approach is agnostic to the target and can uncover novel mechanisms of action.

-

Rationale: Cellular assays provide a more biologically relevant context, accounting for cell permeability, metabolism, and effects on complex signaling pathways.[25]

-

Assay Types: A diverse panel of cell-based assays should be employed, including:

-

Cell Viability/Proliferation Assays: Using various cancer cell lines to identify potential anti-proliferative effects.[27]

-

Reporter Gene Assays: To screen for modulation of specific signaling pathways (e.g., NF-κB, Wnt, STAT).

-

High-Content Imaging: To assess changes in cellular morphology, protein localization, or other cytological parameters.[23]

-

Table 1: High-Throughput Screening Strategy

| Screening Type | Approach | Primary Objective | Example Assays |

| Biochemical | Target-Based | Identify direct molecular interactions | Kinase activity panels, Protease inhibition assays, Carbonic anhydrase activity assays |

| Cell-Based | Phenotypic | Uncover cellular effects and novel mechanisms | Cancer cell line viability screens, Reporter gene assays for signaling pathways, High-content imaging for morphological changes |

Phase III: Target Deconvolution and Validation

A positive "hit" from a phenotypic screen is a crucial first step, but the true challenge lies in identifying the specific molecular target responsible for the observed effect. This process is known as target deconvolution.[29][30][31][32]

Affinity-Based Target Deconvolution

This is a widely used and powerful technique.[30][31]

-

Principle: The compound of interest is immobilized on a solid support (e.g., beads) to create an "affinity matrix." This matrix is then incubated with a cell lysate. Proteins that bind to the compound are "captured" and subsequently identified by mass spectrometry.

-

Causality: This method directly links the physical interaction of a protein with the compound, providing strong evidence for it being a direct target.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Synthesis of Affinity Probe: Synthesize an analog of 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control set of beads without the compound is essential.

-

Cell Lysis: Prepare a native protein lysate from a cell line that showed a response in the phenotypic screen.

-

Affinity Pulldown: Incubate the cell lysate with both the compound-conjugated beads and the control beads.

-

Washing: Perform extensive washing steps to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the proteins identified from the compound-conjugated beads to the control beads. Bona fide targets should be significantly enriched in the experimental sample.

}

Figure 2: Target Deconvolution Workflow.In Vitro and Cell-Based Target Validation

Once a putative target is identified, a series of validation experiments are required to confirm that it is indeed responsible for the compound's biological activity.[33][34][35][36]

-

Direct Target Engagement: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the direct binding affinity and kinetics of the compound to the purified target protein.

-

Enzyme Inhibition Assays: If the target is an enzyme, perform detailed kinetic studies to determine the IC50 and mechanism of inhibition.

-

Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in cells. If the compound's activity is diminished or abolished in these cells, it provides strong evidence that the activity is on-target.

-

Thermal Shift Assays (CETSA): This cell-based assay measures the thermal stabilization of a target protein upon ligand binding, providing evidence of target engagement in a physiological context.

Conclusion: A Pathway to Novel Therapeutics

The compound 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide, while currently uncharacterized in the public domain, possesses the key structural motifs of a promising lead molecule. The benzenesulfonamide core and trifluoromethyl group suggest a high probability of interaction with enzymatic targets. This guide provides a robust, logical, and experimentally sound framework for the systematic identification and validation of its therapeutic targets. By integrating computational predictions with high-throughput screening and rigorous target deconvolution and validation methodologies, researchers can efficiently unlock the therapeutic potential of this and other novel chemical entities, paving the way for the next generation of targeted therapies.

References

-

A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey. (2019). Briefings in Bioinformatics, 20(4), 1337–1357. [Link]

-

The application of high-throughput screening to novel lead discovery. (1998). Progress in Drug Research, 51, 245–269. [Link]

-

Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Arcinova. [Link]

-

Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. (2021). Frontiers in Chemistry, 9, 752732. [Link]

-

Target Deconvolution | Drug Discovery | CRO services. (n.d.). Oncodesign Services. [Link]

-

Revealing Drug-Target Interactions with Computational Models and Algorithms. (2021). International Journal of Molecular Sciences, 22(16), 8895. [Link]

-

Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]

-

Computational Prediction of Drug-Target Interactions via Ensemble Learning. (2019). Methods in Molecular Biology, 1903, 239–254. [Link]

-

Computational Prediction of Drug-Target Interactions via Ensemble Learning. (2019). In Methods in Molecular Biology (Vol. 1903, pp. 239–254). Springer. [Link]

-

Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). Journal of Medicinal Chemistry, 60(3), 1131–1142. [Link]

-

Target Validation. (n.d.). Sygnature Discovery. [Link]

-

Target deconvolution techniques in modern phenotypic profiling. (2013). Current Opinion in Chemical Biology, 17(1), 44–49. [Link]

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). Chemistry, 30(58), e202402330. [Link]

-

High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review. [Link]

-

Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoNetwork. [Link]

-

The role of cell-based assays for drug discovery. (2024). News-Medical.Net. [Link]

-

High-throughput screening: accelerating drug discovery. (2024). Sannova. [Link]

-

A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. (2024). Journal of Molecular Structure, 1308, 138084. [Link]

-

In vitro assays and target validation. (n.d.). Swansea University. [Link]

-

5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks. [Link]

-

Sulfonamide Derivatives as Multi-target Agents for Complex Diseases. (2019). Bioorganic & Medicinal Chemistry Letters, 29(16), 2042–2050. [Link]

-

The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. (1989). Journal of Medicinal Chemistry, 32(5), 951–956. [Link]

-

Sulfonamide derivatives as multi-target agents for complex diseases. (2019). Bioorganic & Medicinal Chemistry Letters, 29(16), 2042–2050. [Link]

-

Discovery of Novel Targets with High Throughput RNA Interference Screening. (2005). Combinatorial Chemistry & High Throughput Screening, 8(7), 577-584. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry-Section B: Natural Products and Medical Chemistry. [Link]

-

Target Validation and Antigen Generation. (n.d.). Eurofins Discovery. [Link]

-

Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. (2023). Current Medicinal Chemistry, 30. [Link]

-

The Importance of In Vitro Assays. (2023). Visikol. [Link]

-

In vitro target validation process. (n.d.). ResearchGate. [Link]

-

Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. (2020). In Phenotypic Screening. Royal Society of Chemistry. [Link]

-

Target Deconvolution. (n.d.). Creative Biolabs. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). International Journal of Molecular Sciences, 25(11), 5997. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry, 7, 632. [Link]

-

3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide CAS#: 951884-81-4. (n.d.). ChemWhat. [Link]

-

N, N-Dipropyl 3-bromo-5-trifluoromethylbenzenesulfonamide, min 98%, 1 gram. (n.d.). The Chemical Company. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences, 5(2). [Link]

-

Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011). ACS Medicinal Chemistry Letters, 2(7), 537–541. [Link]

Sources

- 1. A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamide derivatives as multi-target agents for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 10. benchchem.com [benchchem.com]

- 11. labsolu.ca [labsolu.ca]

- 12. calpaclab.com [calpaclab.com]

- 13. 957062-78-1|3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide|BLD Pharm [bldpharm.com]

- 14. Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]

- 18. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]

- 19. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The application of high-throughput screening to novel lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. drugtargetreview.com [drugtargetreview.com]

- 22. azolifesciences.com [azolifesciences.com]

- 23. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]

- 24. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 26. miltenyibiotec.com [miltenyibiotec.com]

- 27. reactionbiology.com [reactionbiology.com]

- 28. news-medical.net [news-medical.net]

- 29. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]

- 30. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 31. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 32. Target Deconvolution - Creative Biolabs [creative-biolabs.com]

- 33. sygnaturediscovery.com [sygnaturediscovery.com]